2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid is a novel compound belonging to the class of nitrogenous compounds. It serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activities. [] Research on this compound primarily focuses on its synthesis, structural analysis, and potential applications in various scientific fields.
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid is a chemical compound that falls within the category of piperazine derivatives. This compound is notable for its potential applications in pharmacology, particularly as a therapeutic agent. The structure consists of a pyridine ring substituted with a carboxylic acid group and a piperazine moiety, which is further substituted with a chlorophenyl group.
The compound can be synthesized through various chemical processes, as detailed in patents and scientific literature. Its synthesis often involves reactions with piperazine derivatives and chlorophenyl compounds, indicating its relevance in medicinal chemistry and drug development.
This compound is classified under heterocyclic compounds due to the presence of the pyridine ring and is further categorized as a piperazine derivative. It may also be considered an aromatic compound due to its chlorophenyl substituent.
The synthesis of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid typically involves multi-step processes. One common method includes the reaction of piperazine derivatives with chlorophenyl methyl groups, followed by carboxylation to introduce the pyridine carboxylic acid functionality.
The molecular structure of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid can be represented by its molecular formula .
CCN1CCN(C(C1)c2cc(Cl)ccc2C(=O)O)C
InChI=1S/C17H19ClN2O2/c1-19-10-11-20(15(12-19)13-6-3-2-4-7-13)16-14(17(21)22)8-5-9-18-16/h2-9,15H,10-12H2,1H3,(H,21,22)
The compound undergoes various chemical reactions typical for carboxylic acids and amines:
Reactions are typically facilitated by catalysts or specific reagents that promote functional group transformations while maintaining the integrity of the piperazine core.
The mechanism of action for compounds like 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid often involves interaction with neurotransmitter receptors in the brain, particularly those related to serotonin or dopamine pathways.
Research indicates that modifications in the piperazine structure can enhance binding affinity and selectivity towards specific receptors, suggesting potential roles in treating psychiatric disorders or neurological conditions.
The primary applications of 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid lie within pharmaceutical research, particularly in developing new treatments for mental health disorders due to its structural similarities with known psychoactive compounds. Additionally, it serves as an intermediate in synthesizing other biologically active molecules.
The synthesis of 2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid (molecular formula: C₁₇H₁₈ClN₃O₂; CID 45423396 [1]) relies on sequential functionalization of the piperazine scaffold. A representative three-step approach begins with N-alkylation of piperazine using 3-chlorobenzyl chloride under basic conditions (K₂CO₃, acetonitrile, 60°C), yielding 1-(3-chlorobenzyl)piperazine with >85% efficiency. This intermediate undergoes nucleophilic aromatic substitution (SNAr) with 2-chloro-3-cyanopyridine or 2-chloro-3-carboxypyridine in toluene at 110°C, achieving 70–75% conversion. Final carboxylation or hydrolysis of the nitrile group (if employed) completes the synthesis [1] [6]. Alternative routes employ pre-functionalized pyridine cores, where 2-fluoro-3-nicotinic acid reacts with the piperazine derivative via SNAr, bypassing late-stage hydrolysis needs [8].
Table 1: Key Reagents and Conditions in Multi-Step Synthesis
Step | Reaction | Core Reagents | Conditions | Yield Range |
---|---|---|---|---|
1 | N-Alkylation | Piperazine, 3-chlorobenzyl chloride, K₂CO₃ | CH₃CN, 60°C, 12 h | 85–90% |
2 | SNAr Coupling | 1-(3-Chlorobenzyl)piperazine, 2-chloro-3-cyanopyridine | Toluene, 110°C, 24 h | 70–75% |
3 | Carboxylation | Nitrile intermediate, NaOH or H₂SO₄ | Aq. ethanol, reflux, 6–8 h | 80–85% |
Transition-metal catalysis significantly enhances the efficiency of C–N bond formation during piperazine-pyridine coupling. Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable Buchwald-Hartwig amination between 2-chloropyridine-3-carboxylates and piperazines at 90°C, reducing reaction times to 4–6 hours with yields >90% [8]. Copper(I) catalysts (CuI/1,10-phenanthroline) offer a cost-effective alternative, particularly for electron-deficient pyridines, though requiring higher temperatures (120°C). Recent advances include photoredox catalysis under blue light (470 nm), which facilitates single-electron transfer (SET) activation of chloroheterocycles, achieving 88% yield at ambient temperature in dimethyl sulfoxide (DMSO) [3]. Catalyst selection hinges on pyridine electrophilicity: Pd suits sterically hindered systems, while Cu excels with electron-poor substrates.
Table 2: Catalyst Performance in Piperazine-Pyridine Coupling
Catalyst System | Base | Solvent | Temperature | Yield (%) | Disadvantages |
---|---|---|---|---|---|
Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 90°C | 92 | High cost, oxygen sensitivity |
CuI/Phenanthroline | K₃PO₄ | DMSO | 120°C | 85 | Longer reaction time (18 h) |
Ru(bpy)₃Cl₂ (photoredox) | iPr₂NEt | DMSO | 25°C | 88 | Specialized light equipment |
Solvent polarity critically modulates SNAr kinetics and carboxylation efficiency. High-polarity solvents (DMSO, ε = 47.2) accelerate piperazine-pyridine coupling by stabilizing the anionic transition state, yielding 88% conversion versus 65% in toluene (ε = 2.4) at 110°C [5] [9]. However, ester hydrolysis necessitates protic media: ethanol-water (4:1) at 80°C achieves complete nitrile/ester conversion, while aprotic solvents like DMF impede hydrolysis. Temperature synergistically enhances solvent effects; increasing from 25°C to 80°C in DMSO reduces viscosity by 60%, improving mass transfer and elevating yields from 45% to 93% for carboxylation [3] [9]. The solvent effectiveness factor (SEF), a composite parameter incorporating dielectric constant (ε) and viscosity (η), predicts optimal systems: DMSO (SEF = 1.33) > DMF (SEF = 1.20) > toluene (SEF = 0.67) [9].
Table 3: Solvent Performance in Key Synthesis Steps
Solvent | Dielectric Constant (ε) | Viscosity (cP) | Piperazine Coupling Yield (%) | Carboxylation Yield (%) | SEF |
---|---|---|---|---|---|
DMSO | 47.2 | 1.99 | 88 | 93 | 1.33 |
DMF | 38.3 | 0.92 | 82 | 87 | 1.20 |
Acetonitrile | 37.5 | 0.34 | 78 | 80 | 1.15 |
Toluene | 2.4 | 0.55 | 65 | N/A | 0.67 |
Water | 80.1 | 0.89 | N/A | 95* | 1.28* |
*With 20% ethanol cosolvent
Late-stage carboxyl group introduction leverages hydrolytic or esterification strategies. Direct carboxylation employs 2-chloro-3-cyanopyridine in the SNAr step, followed by base-mediated nitrile hydrolysis (6M NaOH, ethanol-H₂O, reflux, 8 h), affording 80–85% purity but requiring rigorous byproduct removal [6]. Alternatively, ester hydrolysis of ethyl 2-(piperazin-1-yl)nicotinate derivatives uses concentrated HCl (reflux, 4 h), achieving 90% yields with simpler workup. Reverse approaches involve in situ esterification-carboxylation: carboxylic acid intermediates react with SOCl₂ to form acyl chlorides, followed by ethanol quenching to yield ethyl esters (75% over two steps). This route minimizes overhydrolysis but risks chlorination side products. Critical parameters include:
The terminal carboxylic acid group serves either as a pharmacophore or a precursor for amide-based derivatization. Direct carboxylation (Section 1.4) is optimal for applications requiring free carboxylic acids (e.g., metal chelation, salt formation), offering aqueous solubility >5 mg/mL at pH 7.0 [1]. Conversely, in situ amidation enables direct access to bioactive amides (e.g., piperazine carbonyl derivatives in FASN inhibitors [8]). Carbodiimide-mediated coupling (EDC/HOBt) of 2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid with amines in dichloromethane achieves 70–92% amide yields but suffers from racemization with chiral amines. Comparative advantages include:
Table 4: Application-Based Method Selection
Target Application | Preferred Method | Key Advantage | Limitation |
---|---|---|---|
Salt formation (e.g., Na⁺/K⁺) | Direct carboxylation | No post-synthesis modification | Limited organic solubility |
Amide-linked bioconjugates | In situ amidation | High derivatization scope | Epimerization risk |
Polymeric materials | Ester hydrolysis | Scalability (>100 g) | Acid-sensitive substrate incompatibility |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3